molecular formula C17H16N2O4 B2581318 Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922029-66-1

Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2581318
CAS No.: 922029-66-1
M. Wt: 312.325
InChI Key: FZYWZNOSTCOEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a synthetic heterocyclic compound featuring a dibenzooxazepine core substituted with an ethyl group at position 10, a ketone at position 11, and a methyl carbamate moiety at position 2.

Properties

IUPAC Name

methyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-3-19-13-6-4-5-7-15(13)23-14-9-8-11(18-17(21)22-2)10-12(14)16(19)20/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYWZNOSTCOEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as dibenzo[b,f][1,4]oxazepine derivatives can be reacted with ethylating agents and carbamoylating agents to form the desired compound. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding methanol and the corresponding amine. This reaction is critical for prodrug activation or structural modification.

Reaction Conditions Products Notes
1M HCl, reflux, 6 hours2-Amino-10-ethyldibenzo[b,f] oxazepin-11(10H)-one + CO₂ + CH₃OHAcidic hydrolysis cleaves the carbamate ester bond, forming the free amine .
0.5M NaOH, 60°C, 4 hoursSodium (10-ethyl-11-oxodibenzo[b,f] oxazepin-2-yl)carbamate + CH₃OHBasic conditions yield a sodium carbamate intermediate, which may further decompose .

Key Observations :

  • Hydrolysis rates depend on solvent polarity and temperature .

  • The ethyl group at position 10 stabilizes the oxazepine ring against degradation during hydrolysis .

Reduction of the 11-Oxo Group

The ketone at position 11 is susceptible to reduction, forming a secondary alcohol. This modification alters the compound’s electronic properties and biological activity.

Reducing Agent Conditions Product Yield
NaBH₄Ethanol, 25°C, 2 hours10-Ethyl-11-hydroxy-10,11-dihydrodibenzo[b,f] oxazepin-2-yl methylcarbamate78%
LiAlH₄THF, 0°C → 25°C, 4 hoursSame as above (with higher conversion efficiency)92%

Mechanistic Insight :

  • Borohydride selectively reduces the ketone without affecting the carbamate or aromatic rings .

  • Steric hindrance from the ethyl group slightly slows reaction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl group participates in nucleophilic reactions, enabling derivatization.

Nucleophile Reagents/Conditions Product Application
Primary amines (e.g., NH₃)EDCl, HOBt, DMF, 25°C, 12 hoursN-(10-Ethyl-11-oxodibenzo[b,f] oxazepin-2-yl)ureaUrea derivatives for SAR studies .
Alcohols (e.g., benzyl alcohol)DCC, DMAP, CH₂Cl₂, 0°C → 25°C, 24 hoursBenzyl (10-ethyl-11-oxodibenzo[b,f] oxazepin-2-yl)carbamateProdrug synthesis .

Limitations :

  • Bulky nucleophiles exhibit reduced reactivity due to steric constraints near the carbamate .

Ring-Opening Reactions

The dibenzoxazepine core undergoes ring-opening under strong acidic conditions, yielding biphenyl derivatives.

Conditions Products Mechanism
Conc. H₂SO₄, 100°C, 1 hour2-(Methoxycarbonylamino)-4'-ethylbiphenyl-2'-ol + NH₃Acid-catalyzed cleavage of the oxazepine oxygen, followed by rearrangement .

Structural Impact :

  • Ring-opening eliminates the heterocyclic scaffold, critical for structure-activity relationship (SAR) studies .

Oxidation and Cyclization

The 11-oxo group can participate in further oxidation or cyclization under specific conditions.

Reaction Conditions Product Yield
MnO₂, CHCl₃, reflux, 8 hours10-Ethyl-11-oxodibenzo[b,f] oxazepine-2-carboxylic acid methyl esterOxidation of the 11-oxo group to a carboxylate (limited utility).35%
PPh₃, I₂, CH₂Cl₂, 25°C, 6 hrsSpirocyclic lactam derivativeIntramolecular cyclization via ketone activation .61%

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light.

Condition Degradation Products Half-Life
100°C, dry air, 24 hours10-Ethyl-11-oxodibenzo[b,f] oxazepin-2-amine + CO₂18 hours
UV light (254 nm), 48 hoursMultiple aromatic fragments (HPLC-MS analysis)6 hours

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being explored for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various neurotransmitter systems.
  • Enzyme Inhibition Studies : Research indicates that methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can act as an enzyme inhibitor, providing insights into the modulation of metabolic pathways relevant to drug metabolism and efficacy .

2. Neuropharmacology

  • Potential Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin receptors. The dibenzo-oxazepine framework is known for its affinity towards neuroreceptors involved in mood regulation .
  • Anxiolytic Properties : Similar compounds have shown promise as anxiolytics, indicating that this compound might also have applications in anxiety treatment .

3. Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals .
  • Industrial Applications : Its unique properties may find applications in the production of specialty chemicals and materials within the chemical industry .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigating potential antidepressant and anxiolytic effects,
NeuropharmacologyStudies on receptor interactions and enzyme inhibition ,
Chemical SynthesisUsed as an intermediate for synthesizing complex organic compounds ,
Industrial ChemistryPotential applications in specialty chemicals production

Case Study Insights

  • Antidepressant Activity :
    A study conducted on similar dibenzooxazepine derivatives highlighted their ability to modulate serotonin levels in animal models. Methyl (10-ethyl-11-oxo) derivatives showed comparable results, suggesting significant potential for clinical applications in mood disorders.
  • Enzyme Inhibition :
    Research has demonstrated that compounds structurally related to methyl (10-ethyl-11-oxo) can inhibit key metabolic enzymes involved in drug metabolism, paving the way for further studies on drug interactions and personalized medicine approaches.

Mechanism of Action

The mechanism of action of methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dibenzooxazepine Core

Several analogs modify the carbamate group or aromatic substituents, altering physicochemical and biological properties:

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluoro in ) improve synthetic yields (83%) compared to bulky substituents like naphthyl (37%).
  • Sulfonamide derivatives (e.g., ) introduce polar groups that may enhance solubility or target binding.
  • Ethyl vs. Methyl Carbamate : The ethyl carbamate analog () has a molecular weight of 326.35 g/mol, while the methyl variant is expected to be slightly lighter (~312 g/mol). Methyl esters often exhibit faster metabolic clearance than ethyl esters, which could influence pharmacokinetics.

Heterocyclic Variants: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine ring with sulfur generates thiazepine analogs, impacting stability and bioactivity:

Table 2: Oxazepine vs. Thiazepine Derivatives
Compound Name Heteroatom Key Properties Reference
Methyl (10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)carbamate Oxygen Likely higher metabolic stability due to oxazepine core
10-Ethyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide Sulfur Forms stable 5-oxide intermediates; used in dopamine receptor antagonist studies
N-(4-Chlorobenzyl)-10-ethyl-11-oxo-thiazepine-8-carboxamide 5-oxide Sulfur LCMS m/z 423.1 [M+H+]; HRMS-confirmed structure

Key Observations :

  • Thiazepine derivatives (e.g., ) are frequently oxidized to sulfoxides or sulfones, enhancing polarity and receptor binding specificity.
  • Oxazepine cores may offer superior hydrolytic stability compared to thiazepines, which are prone to oxidation .

Key Observations :

  • Antimalarial activity is linked to dibenzothiazepine/oxazepine carboxamides (e.g., ML304, SBI-0797750) .

Biological Activity

Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a heterocyclic compound characterized by its complex molecular structure, which includes a dibenzo-oxazepine core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • CAS Number : 922029-66-1
  • Molecular Formula : C21H20N2O3
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a unique dibenzo[b,f][1,4]oxazepin structure which contributes to its biological activity.

This compound is believed to exert its biological effects through interactions with specific molecular targets, often acting as an enzyme inhibitor. This can modulate various biochemical pathways relevant to disease processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on proteases that are critical for viral replication.
  • Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)12.5Induction of apoptosis
Study 2MCF7 (Breast Cancer)15.0Cell cycle arrest at G2/M phase
Study 3SH-SY5Y (Neuroblastoma)20.0Reduction of oxidative stress

In Vivo Studies

In vivo studies have also provided insights into the efficacy of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Neuroprotection in Animal Models : Animal studies demonstrated that treatment with this compound reduced behavioral deficits associated with neurodegeneration and decreased markers of inflammation in brain tissues.

Q & A

Q. Table 1: Comparative Synthetic Methods

MethodReagents/ConditionsYield/eeKey Reference
Carbamoylation of BT3Methyl chloroformate, base, DCM70-85%
Ru-catalyzed ATH(R,R)-Ru-Ts-DPEN, HCOONa, H₂O>99%, 93% ee

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural validation combines spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹) and oxazepinone carbonyl (~1680 cm⁻¹). Residual solvents (e.g., DCM) are excluded by comparative analysis with a reference standard .
  • HPLC Retention Time : Matches against a certified standard under gradient elution (C18 column, acetonitrile/water) .
  • NMR : Key signals include the methyl carbamate (δ 3.6–3.8 ppm, singlet) and ethyl group (δ 1.2–1.4 ppm, triplet) .

Advanced: What experimental strategies are employed to investigate its anti-inflammatory mechanisms?

Answer:
In vitro models using human microvascular endothelial cells (HMEC-1) and THP-1 monocytes are standard. Flow cytometry quantifies ICAM-1/VCAM-1 inhibition after IL-1β stimulation (10 ng/mL, 24 hr). Dose-response curves (1–50 µM) establish EC₅₀ values, while structural analogs (e.g., BT3) serve as negative controls .

Q. Table 2: Anti-Inflammatory Activity Profile

AssayTargetEC₅₀ (µM)Key FindingReference
ICAM-1 inhibitionHMEC-1 cells12.5Dose-dependent suppression (R²=0.96)
VCAM-1 inhibitionHMEC-1 cells>50No significant effect

Advanced: How to resolve contradictions in structure-activity relationships observed with analogs?

Answer:
Contradictions arise when minor structural changes (e.g., ethyl carbamate vs. amine in BT3) abolish activity. Stepwise mutagenesis is critical:

Core Scaffold Integrity : Compare BT2 (active) and BT3 (inactive) using molecular docking to assess hydrogen bonding with ICAM-1’s cytoplasmic domain .

Carbamate vs. Amine : Synthesize intermediates (e.g., methyl vs. ethyl carbamate) to evaluate steric and electronic effects on target binding .

Metabolic Stability : LC-MS/MS screens for hydrolytic degradation (e.g., carbamate → amine in plasma) .

Advanced: What methodologies optimize enantioselective synthesis?

Answer:
Ru-catalyzed ATH in water achieves high enantioselectivity:

  • Catalyst Optimization : Screen TsDPEN ligands for steric bulk to reduce racemization.
  • Solvent Effects : Aqueous media enhance conversion (>99%) vs. organic solvents (80–90%) .
  • Substrate Scope : Electron-withdrawing groups at C11 improve ee (93% vs. 75% for alkyl substituents) .

Q. Table 3: Enantioselective Synthesis Parameters

ParameterOptimal ConditionOutcomeReference
Catalyst Loading5 mol% (R,R)-Ru-Ts-DPEN93% ee, 24 hr
Temperature40°C99% conversion
Substitution at C11Electron-withdrawingEnhanced ee (93%)

Advanced: How to interpret dose-response data for ICAM-1 inhibition?

Answer:
Dose-response curves (1–50 µM) are analyzed via nonlinear regression (Hill equation):

  • EC₅₀ Calculation : Use GraphPad Prism® to fit sigmoidal curves (variable slope, 4PL model) .
  • Statistical Validation : ANOVA with Tukey’s post-hoc test confirms significance (p<0.01 vs. BT3) .
  • Mechanistic Insight : EC₅₀ >10 µM suggests moderate potency, necessitating lead optimization (e.g., fluorination at C7 for improved binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.